4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
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Overview
Description
4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is an organic compound characterized by its complex structure, which includes a benzamide core, a benzodioxin ring, and a hydroxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Hydroxyphenylmethyl Group: This step involves the reaction of the benzodioxin intermediate with a hydroxyphenylmethyl halide in the presence of a base to form the desired substitution product.
Formation of the Benzamide Core: The final step involves the reaction of the substituted benzodioxin with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, 4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the fine-tuning of its activity and selectivity towards specific biological targets.
Industry
In material science, this compound could be used in the development of new materials with specific properties such as conductivity, fluorescence, or mechanical strength. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism by which 4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy group may form hydrogen bonds, while the benzamide and benzodioxin rings could participate in π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxyphenyl)benzamide
- 4-chloro-N-(3-hydroxyphenyl)benzamide
- 4-chloro-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is unique due to the presence of the benzodioxin ring, which is not commonly found in similar compounds. This structural feature may impart unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18ClNO4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-chloro-N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C22H18ClNO4/c23-16-8-6-15(7-9-16)22(26)24-18-13-20-19(27-10-11-28-20)12-17(18)21(25)14-4-2-1-3-5-14/h1-9,12-13,21,25H,10-11H2,(H,24,26) |
InChI Key |
PPMQSIZMMRALGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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